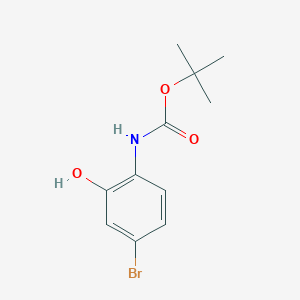

tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate

Beschreibung

tert-Butyl N-(4-bromo-2-hydroxyphenyl)carbamate is a carbamate derivative featuring a brominated aromatic ring with a hydroxyl group at the ortho position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing stability during synthetic processes.

Eigenschaften

Molekularformel |

C11H14BrNO3 |

|---|---|

Molekulargewicht |

288.14 g/mol |

IUPAC-Name |

tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15) |

InChI-Schlüssel |

XCHTVFLVRQJZIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves the carbamoylation of a 4-bromo-2-aminophenol derivative using a tert-butyl carbamate source such as di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate. The reaction selectively protects the amino group, forming the carbamate, while retaining the hydroxy group intact.

Reported Procedures and Conditions

| Method ID | Starting Material | Carbamoylating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| M1 | 4-Bromoaniline | Di-tert-butyl dicarbonate | Toluene | 70 °C | 16 h | 64 | Filtration, drying | Stirred under nitrogen, excess toluene removed under reduced pressure |

| M2 | 4-Bromoaniline | Di-tert-butyl dicarbonate | Dichloromethane | 0 °C to RT | 16 h | 40-80 | Flash chromatography | Dropwise addition at 0 °C, washing with sodium bicarbonate, drying over MgSO4 |

| M3 | 4-Bromoaniline | Di-tert-butyl dicarbonate | Tetrahydrofuran | 50 °C | 5 h | Not specified | Extraction, drying, concentration | Reaction partitioned between water and ethyl acetate, washed with brine |

| M4 | 4-Bromoaniline | Di-tert-butyl dicarbonate | Tetrahydrofuran | 0–20 °C | 20 h | Not specified | Column chromatography | Triethylamine added as base, reaction cooled to 0 °C, then warmed to 20 °C |

| M5 | 4-Bromoaniline | Di-tert-butyl dicarbonate | Chloroform | RT, then reflux | 4 h RT + overnight reflux | Not specified | Filtration | Saturated sodium bicarbonate present, reflux overnight to yield carbamate solid |

Detailed Reaction Description

Method M1 (Toluene, 70 °C, 16 h): 4-Bromoaniline is stirred with an equimolar amount of di-tert-butyl dicarbonate in toluene at 70 °C for 16 hours under nitrogen atmosphere. After reaction completion (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The crude solid is filtered and dried to yield tert-butyl N-(4-bromophenyl)carbamate in 64% yield.

Method M2 (Dichloromethane, 0 °C to RT, 16 h): Di-tert-butyl dicarbonate is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of 4-bromoaniline in dichloromethane is added dropwise. The mixture is then warmed to room temperature and stirred for 16 hours under nitrogen. The organic phase is washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated. Purification by flash chromatography yields the product as a colorless oil with yields reported between 40% and 80% depending on conditions.

Method M3 (Tetrahydrofuran, 50 °C, 5 h): 4-Bromoaniline is dissolved in tetrahydrofuran, and di-tert-butyl dicarbonate is added. The mixture is warmed to 50 °C and stirred for 5 hours. The reaction mixture is partitioned between water and ethyl acetate; the organic layer is washed with brine, dried, and concentrated to afford the product.

Method M4 (Tetrahydrofuran, 0–20 °C, 20 h): 4-Bromoaniline is dissolved in tetrahydrofuran with triethylamine as a base. The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate is added slowly. The reaction is allowed to warm to 20 °C and stirred for 20 hours. After extraction and drying, the crude product is purified by column chromatography to yield the carbamate.

Method M5 (Chloroform, RT then reflux overnight): A mixture of 4-bromoaniline in chloroform with saturated sodium bicarbonate is treated with di-tert-butyl dicarbonate in chloroform. The mixture is stirred at room temperature for 4 hours and then refluxed overnight. The solid product is filtered and dried to yield tert-butyl N-(4-bromophenyl)carbamate.

Notes on Reaction Mechanism and Selectivity

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate or tert-butyl chloroformate, forming the carbamate linkage.

- The presence of a hydroxy group at the ortho position (2-hydroxy) in the phenyl ring can potentially lead to side reactions or require protection; however, most methods selectively protect the amine without affecting the phenol.

- Use of bases such as triethylamine or sodium hydride can facilitate deprotonation and improve reaction rates.

- Reaction atmosphere (nitrogen) and anhydrous conditions are often employed to prevent hydrolysis of reagents.

Analytical Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show signals for the tert-butyl group (singlet around 1.47 ppm), aromatic protons (multiplets around 6.4–7.4 ppm), and the carbamate NH proton (broad singlet near 6.4–9.5 ppm depending on solvent).

- Mass Spectrometry (MS): Confirms molecular weight consistent with the carbamate structure.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress; typical solvent systems include hexane/ethyl acetate mixtures.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment.

- Melting Point: Solid products typically have melting points around 100–105 °C depending on purity and crystallinity.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones, while reduction reactions can convert it to a methoxy group.

Coupling Reactions: The compound can undergo Suzuki coupling reactions due to the presence of the bromine atom, forming biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

Substitution: Formation of various substituted phenyl carbamates.

Oxidation: Formation of quinones.

Reduction: Formation of methoxy derivatives.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C₁₁H₁₄BrNO₃ and a molar mass of 288.14 g/mol. It is classified as a carbamate, which is a derivative of carbamic acid. The compound features a tert-butyl group attached to the nitrogen atom of the carbamate functional group, along with a 4-bromo-2-hydroxyphenyl moiety. This structure imparts unique chemical properties and potential biological activities that are of interest in various fields, including medicinal chemistry and agrochemicals. Tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate's uniqueness lies in its specific combination of bromine and hydroxyl functionalities, which may influence both its reactivity and biological activity compared to similar compounds.

Pharmaceutical Development

Tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate has potential applications in pharmaceutical development due to its possible involvement in developing complex molecules.

Use in Synthesis

Tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate has potential applications in synthetic organic chemistry. The synthesis of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate typically involves efficient production of the compound while maintaining high purity levels. These applications underscore its versatility within both industrial and research contexts.

Wirkmechanismus

The mechanism of action of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate is largely dependent on its chemical reactivity. The presence of the bromine atom allows for various substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and potential drug design.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The structural diversity among tert-butyl carbamate derivatives primarily arises from differences in substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected tert-Butyl Carbamate Derivatives

Key Observations :

- Hydroxyl vs.

- Steric Effects : Methyl substituents (e.g., 2,5-dimethyl in ) introduce steric hindrance, which may reduce reactivity in electrophilic substitution reactions.

- Linker Variations : Compounds like 41d and 41g include a methylene (-CH2-) linker between the carbamate and aromatic ring, altering conformational flexibility compared to direct ring attachment .

Key Observations :

- Lower yields (e.g., 16% for 42g) may reflect challenges in introducing bulky or electron-withdrawing groups .

- Oil vs. Solid States: The presence of polar groups (e.g., hydroxyl) or rigid linkers influences crystallinity, as seen in the solid-state isolation of 42g .

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

- Thermal Stability : High boiling points (e.g., 388.7°C for ) suggest robust thermal stability, critical for high-temperature reactions.

Biologische Aktivität

Tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate is a carbamate derivative characterized by a tert-butyl group and a 4-bromo-2-hydroxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

- Molecular Formula : C₁₁H₁₄BrNO₃

- Molar Mass : 288.14 g/mol

- Structure : The presence of a bromine atom and a hydroxyl group contributes to the compound's unique reactivity and interaction with biological targets.

The biological activity of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can form both covalent and non-covalent bonds, leading to the modulation of enzyme activities or inhibition of receptor functions. The bromine and hydroxyl groups are critical for enhancing binding affinity and specificity, influencing the overall biological effects observed.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to serve as a probe for studying enzyme-ligand interactions.

- Therapeutic Potential : Due to its inhibitory properties, it may serve as a lead compound in drug discovery efforts targeting infectious diseases and other medical conditions.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2-bromo-4-hydroxyphenyl)carbamate | C₁₁H₁₄BrNO₃ | Different bromine position leading to varied activity |

| Tert-butyl N-(4-bromo-2-nitrophenyl)carbamate | C₁₁H₁₃BrN₂O₄ | Nitro group substitution may enhance reactivity |

| Tert-butyl N-(4-bromo-2-methylphenyl)carbamate | C₁₂H₁₆BrNO₃ | Methyl substitution changes steric properties |

The unique combination of bromine and hydroxyl functionalities in tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate influences both its reactivity and biological activity compared to these similar compounds.

Case Studies

- Inhibition Studies : A study investigating the inhibition of acetylcholinesterase (AChE) demonstrated that tert-butyl N-(4-bromo-2-hydroxyphenyl)carbamate significantly inhibited enzyme activity, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease.

- Cell Viability Assays : In vitro assays using rat pheochromocytoma (PC12) cells indicated that this compound protects against hydrogen peroxide-induced cell death, suggesting neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.